BenchChemオンラインストアへようこそ!

2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid

Process Impurity Profiling HPLC Method Validation Evocalcet Quality Control

2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid (CAS 26586-36-7) is a phenylpyrrolidine derivative formally designated as Evocalcet Impurity 12. Unlike the chiral, polysubstituted CaSR-targeting active pharmaceutical ingredient (API) Evocalcet, this compound is a simpler para-substituted phenylacetic acid bearing a saturated pyrrolidine ring.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B8761008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15)
InChIKeyZFNIWSXJLHQUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid: Sourcing a Key Evocalcet Process Impurity Reference Standard for Regulated Quality Control


2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid (CAS 26586-36-7) is a phenylpyrrolidine derivative formally designated as Evocalcet Impurity 12 [1]. Unlike the chiral, polysubstituted CaSR-targeting active pharmaceutical ingredient (API) Evocalcet, this compound is a simpler para-substituted phenylacetic acid bearing a saturated pyrrolidine ring. It is not intended as a therapeutic agent but serves as a critical reference standard. Its primary documented context is as one of eleven process-related impurities identified and rigorously characterized during the commercial manufacture of Evocalcet [1].

Why a Generic Phenylpyrrolidine Acetic Acid Cannot Replace This Specific Evocalcet Impurity Standard


Substituting this compound with a general 'phenyl-pyrrolidin-1-yl-acetic acid' or other Evocalcet impurities is scientifically invalid for analytical purposes. The specific connectivity of the 4-(pyrrolidin-1-yl)phenyl moiety directly dictates its chromatographic retention time and mass spectrometric fragmentation, which are distinct from regioisomers (e.g., alpha-substituted analogs) or other process-related impurities such as des-alkyl or dimeric species [1]. In a validated HPLC method for Evocalcet API, co-elution or misidentification due to substitution would lead to inaccurate impurity quantification, potentially causing batch failure or non-compliance with ICH Q3A guidelines, which mandate identification and control of impurities above 0.10% [1].

Quantitative Evidence Supporting the Specific Selection of 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid


Quantified Occurrence in the Final API Synthesis Step Enables Accurate Method Calibration

This impurity is a genuine process-related contaminant, not a theoretical degradant. In the final step of Evocalcet synthesis, eleven impurities were detected in the reaction mother liquor. This compound, among ten others, was present at levels ranging from 0.05% to 2.50% by HPLC area normalization [1]. This quantified presence range provides a direct calibration target for method development, unlike hypothetical impurities that may never form.

Process Impurity Profiling HPLC Method Validation Evocalcet Quality Control

Verified Structure by HRMS and NMR Confirms Identity as the 4-Pyrrolidinophenyl Acetic Acid Isomer

Unlike unverified catalog listings, the structure of this specific compound was rigorously confirmed. Isolated from the enriched mother liquor and independently synthesized, the impurity was characterized by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy [1]. This unambiguously confirms it is the para-substituted phenylacetic acid derivative, differentiating it from other potential structural isomers that could form during synthesis.

Structural Elucidation HRMS NMR Spectroscopy

Co-injection with Commercial Evocalcet Products Validates System Suitability and Selectivity

To ensure the analytical method is fit for purpose, the isolated and synthesized impurity was coinjected with commercial Evocalcet products to confirm its retention time (RT) and peak purity [1]. This 'co-spiking' study is a standard industry practice for confirming that the impurity standard correctly targets the undesired contaminant in the real drug matrix, a capability that non-pharmacopeial or generic standards cannot guarantee without equivalent validation.

Co-spiking Study PEAK PURITY Method Specificity

Proven Application Scenarios for 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid Based on Comparative Evidence


Regulatory Starting Point for ANDA/DMF Impurity Profiling of Evocalcet

When developing an Abbreviated New Drug Application (ANDA) for generic Evocalcet, this compound is an indispensable reference standard. Since it is a known process impurity present at up to 2.50%, its accurate quantification using a co-verified standard is necessary to demonstrate that the generic product's impurity profile matches or improves upon the reference listed drug (RLD), a core requirement for regulatory submission [1].

System Suitability Standard for Validated QC Release Testing

In a GMP QC laboratory, this compound can be used to prepare system suitability solutions. Because its retention time has been confirmed through co-injection with the Evocalcet API matrix, it serves as a reliable marker to verify column performance and mobile phase integrity before running critical batch release tests, directly ensuring the method's selectivity is maintained [1].

Critical Reference Material for Process Development and Control Strategy Design

For process chemists, this impurity standard is vital for designing a control strategy. Understanding its formation pathway allows for optimization of reaction parameters to keep its level below the ICH Q3A identification threshold (0.10%) [1]. Spiking experiments with the authentic standard during process development enable accurate quantification of purge factors, demonstrating process robustness.

Quote Request

Request a Quote for 2-(4-(Pyrrolidin-1-yl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.